5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid: is a synthetic organic compound belonging to the indole family. Indoles are bicyclic heterocycles that are prevalent in many natural products and pharmaceuticals. This particular compound is characterized by the presence of three methoxy groups at positions 5, 6, and 7, a methyl group at position 1, and a carboxylic acid group at position 2 on the indole ring. It has garnered interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxaldehyde or 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylic acid.
Reduction: Formation of 5,6,7-trimethoxy-1-methyl-1H-indole-2-methanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It can be used in studies to understand the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Medicine:
Anticancer Research: Some derivatives of this compound have shown promising anticancer activities, making it a potential lead compound for drug development.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The methoxy groups and the indole core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: Lacks the methyl group at position 1.
5,6,7-Trimethoxy-1-methyl-1H-indole: Lacks the carboxylic acid group at position 2.
5,6,7-Trimethoxyindole: Lacks both the methyl group at position 1 and the carboxylic acid group at position 2.
Uniqueness: The presence of both the methyl group at position 1 and the carboxylic acid group at position 2, along with the three methoxy groups, makes 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid unique. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
5,6,7-trimethoxy-1-methylindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-14-8(13(15)16)5-7-6-9(17-2)11(18-3)12(19-4)10(7)14/h5-6H,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCPLLGBXJTSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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